1-Octanol, 8-nitro-

Description

Significance of Nitro Functional Groups in Synthetic Chemistry

The nitro functional group (-NO₂) is a powerful electron-withdrawing entity that significantly impacts the reactivity of organic molecules scispace.comnih.govmdpi.comhud.ac.uk. Its strong inductive and resonance effects reduce the electron density of the molecular scaffold, thereby activating adjacent carbon atoms, particularly those bearing α-hydrogens. These α-hydrogens become notably acidic, allowing for facile deprotonation to form stable nitronate anions, which are versatile nucleophiles in reactions like the Henry (nitroaldol) reaction and Michael additions scispace.comnih.govmdpi.comhud.ac.ukwikipedia.orglkouniv.ac.innowgonggirlscollege.co.in. Furthermore, the nitro group itself can be readily transformed into a variety of other functional groups, including amines, nitroso compounds, and oximes, through reduction processes scispace.comnih.govmdpi.comhud.ac.uklkouniv.ac.innowgonggirlscollege.co.inwiley.com. This versatility makes nitro compounds indispensable intermediates for the synthesis of complex natural products and pharmaceuticals mdpi.comwiley.com. The nitro group can also function as a leaving group in certain reactions, further expanding its synthetic utility nih.gov.

Role of Alcohols in Chemical Transformations

Alcohols, characterized by the presence of a hydroxyl (-OH) functional group attached to a saturated carbon atom, are foundational to organic chemistry britannica.comchemicals.co.uksolubilityofthings.comnumberanalytics.comnih.gov. The polar nature of the hydroxyl group allows for hydrogen bonding, influencing their physical properties such as solubility and boiling points chemicals.co.uksolubilityofthings.comnih.govyou-iggy.com. Chemically, alcohols are highly versatile, participating in a wide array of transformations essential for synthetic chemistry. These include oxidation reactions, which convert primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones britannica.comsolubilityofthings.comnumberanalytics.comlibretexts.orglibretexts.orgbyjus.com. Alcohols can also undergo dehydration to form alkenes or ethers britannica.comchemicals.co.uklibretexts.orglibretexts.org, substitution reactions to yield alkyl halides britannica.comchemicals.co.ukorganicchemistrytutor.com, and esterification with carboxylic acids or other acids britannica.comchemicals.co.uksolubilityofthings.comlibretexts.orgbyjus.com. The classification of alcohols as primary, secondary, or tertiary dictates their specific reactivity patterns, making them adaptable building blocks for diverse synthetic targets chemicals.co.uksolubilityofthings.comnumberanalytics.combyjus.com.

Overview of Long-Chain Aliphatic Nitroalcohols in Research

Long-chain aliphatic nitroalcohols, which feature an extended hydrocarbon chain terminated or functionalized by both nitro and hydroxyl groups, are increasingly recognized for their utility in organic synthesis acs.orgresearchgate.netresearchgate.netbohrium.comthieme-connect.comsci-rad.com. These compounds are often prepared through the Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone scispace.comacs.orgthieme-connect.comsci-rad.com. The resulting β-nitroalcohols can then be further transformed, for instance, into conjugated nitroalkenes acs.orgbohrium.comsci-rad.com. Beyond their role as synthetic intermediates, certain aliphatic nitroalcohols have been explored for their potential therapeutic applications, such as in tissue cross-linking for ophthalmological treatments researchgate.netresearchgate.netnih.gov. Research into higher order nitroalcohols (HONAs) has indicated enhanced efficacy and stability compared to simpler mono-nitroalcohols researchgate.netresearchgate.net.

Contextualization of 1-Octanol (B28484), 8-nitro- within Advanced Organic Chemistry

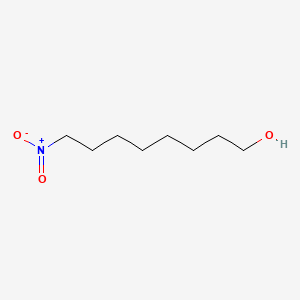

1-Octanol, 8-nitro-, also referred to as 8-nitrooctan-1-ol, represents a bifunctional molecule combining an eight-carbon aliphatic chain with a terminal hydroxyl group and a terminal nitro group researchgate.netresearchgate.netnih.gov. This specific compound has found application in advanced organic synthesis, particularly in the development of complex molecular architectures. Notably, 8-nitrooctan-1-ol has been utilized as a stable alkyl source in organocatalytic desymmetrization reactions for the enantioselective synthesis of intricate molecules like chemicals.co.uk-ladderanol researchgate.netresearchgate.net. This application highlights its role as a precisely functionalized building block, enabling sophisticated C-C bond formations and stereoselective transformations. While specific physical and chemical properties for 1-Octanol, 8-nitro- are not extensively detailed in the provided search results, its structure suggests characteristics derived from both the octanol (B41247) moiety and the nitro group. For comparison, 1-octanol (C₈H₁₈O) is a colorless liquid with a characteristic odor, sparingly soluble in water, and has a boiling point of approximately 195 °C nih.govyou-iggy.comechemi.comsilverfernchemical.comwikipedia.org. 1-Nitrooctane (C₈H₁₇NO₂), a related compound lacking the hydroxyl group, exhibits a melting point of 15 °C and a boiling point of 71-72 °C at 3 mmHg, and a density of 0.922 g/mL chemsynthesis.com. The introduction of the nitro group is expected to increase polarity and influence reactivity, particularly at the carbon bearing the nitro group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitrooctan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCMQUWIVFXVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144446 | |

| Record name | 1-Octanol, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101972-90-1 | |

| Record name | 1-Octanol, 8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101972901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Octanol, 8 Nitro and Analogous Nitrooctanols

Direct Nitration Strategies

Direct nitration strategies aim to introduce the nitro group in a single or minimal number of steps. However, achieving terminal functionalization on saturated alcohols via direct nitration is challenging.

A common approach that utilizes nitrite (B80452) salts involves the conversion of the alcohol to a derivative with a good leaving group at the terminal position, followed by nucleophilic substitution with a nitrite anion. The Victor Meyer reaction, employing silver nitrite (AgNO2) with alkyl halides, is a well-established method for synthesizing nitroalkanes. For the synthesis of 8-nitrooctan-1-ol, this typically begins with the preparation of a precursor such as 8-bromo-1-octanol (B1265630) or 8-iodo-1-octanol. These precursors can be synthesized from 1,8-octanediol (B150283) through selective monohalogenation, for example, using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions to minimize dibromination. The subsequent reaction of the 8-halo-1-octanol with silver nitrite in a polar solvent like ethanol (B145695) or dimethylformamide (DMF) facilitates the displacement of the halide by the nitrite ion, yielding 8-nitrooctan-1-ol. Silver nitrite is often preferred due to the precipitation of silver halide, which drives the reaction forward and can lead to cleaner products and higher yields compared to other nitrite salts in certain applications. Analogous reactions can be performed with 8-tosyloxy-1-octanol, prepared from 1,8-octanediol and tosyl chloride, reacting with sodium nitrite or potassium nitrite in solvents like acetonitrile.

Table 1: Synthesis of 8-Nitrooctan-1-ol via Victor Meyer Reaction

| Precursor | Reagent(s) | Solvent(s) | Conditions | Product | Typical Yield |

|---|---|---|---|---|---|

| 8-Bromo-1-octanol | Silver Nitrite (AgNO2) | Ethanol, DMF | Reflux or Room Temperature | 8-Nitrooctan-1-ol | 70-85% |

| 8-Iodo-1-octanol | Sodium Nitrite (NaNO2) | DMSO, DMF | 80-100 °C | 8-Nitrooctan-1-ol | 75-90% |

Note: Specific yields and optimal conditions can vary based on the exact literature source and experimental setup.

One-pot conversions aim to achieve the transformation in a single reaction vessel, potentially increasing efficiency.

The direct conversion of primary alcohols to nitroalkanes using a system comprising sodium nitrite (NaNO2), acetic acid (AcOH), and hydrochloric acid (HCl) is not a widely established or efficient methodology in general synthetic organic chemistry. This specific combination of reagents is more commonly associated with the nitrosation of primary amines to form diazonium salts or with oxidation reactions of alcohols to carbonyl compounds under particular circumstances. While novel applications of such reagent systems are continually explored, direct C-H nitration of saturated alcohols, particularly at terminal positions to yield omega-nitroalkanols, is not a primary application reported for this particular system. Therefore, detailed research findings specifically detailing the successful and efficient one-pot conversion of octan-1-ol or similar primary alcohols to their terminal nitro derivatives using NaNO2/AcOH/HCl are limited.

Ultrasonic irradiation has emerged as a powerful technique for enhancing the efficiency of numerous organic transformations, including the synthesis of nitroalkanes. When applied to reactions such as the Victor Meyer synthesis (alkyl halide reacting with a nitrite salt), sonication can lead to a significant increase in reaction rates, higher product yields, and reduced reaction times. This enhancement is attributed to acoustic cavitation, a process that generates localized high temperatures and pressures, promoting radical formation and improving mass transfer within the reaction mixture. In the context of converting alcohols to nitro compounds via intermediate haloalcohols or tosylates, ultrasonic irradiation can potentially accelerate the crucial nucleophilic substitution step with the nitrite source.

Direct electrophilic nitration of octan-1-ol, if it were to occur, would likely result in a mixture of positional isomers due to challenges in regioselectivity. The regioselectivity of such a reaction is heavily dependent on the nitrating agent and the reaction conditions employed. Electrophilic nitration typically favors positions with higher electron density or less steric hindrance. In octan-1-ol, the hydroxyl group is an activating substituent, which could potentially direct nitration towards the C2 position, leading to the formation of 2-nitrooctan-1-ol. Studies focusing on the nitration of alcohols often report the formation of isomer mixtures, with the specific distribution influenced by the reaction mechanism, such as whether it proceeds via radical or electrophilic pathways. The synthesis of specific isomers like 2-nitrooctan-1-ol might involve targeted functionalization at the C2 position followed by nitration, or the utilization of specific electrophilic substitution pathways that inherently favor this position. Achieving the terminal 8-nitrooctan-1-ol via direct nitration of octan-1-ol is generally not feasible due to the relatively low reactivity of terminal C-H bonds in electrophilic substitution and the directing effects of the hydroxyl group towards internal positions.

Table 2: Synthesis of Positional Isomers (Example: 2-Nitrooctan-1-ol)

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Selectivity |

|---|---|---|---|---|---|

| Octan-1-ol | Nitrating Agent (e.g., HNO3/Ac2O) | Various | Varies | Mixture including 2-nitrooctan-1-ol | Poor |

Note: Direct nitration of octan-1-ol is generally not selective for the terminal position. Synthesis of specific isomers like 2-nitrooctan-1-ol often requires targeted functionalization.

One-Pot Conversions of Alcohols to Nitro Compounds

Multistep Synthetic Routes Involving Nitration

Multistep synthetic routes are generally preferred for the regioselective synthesis of omega-nitroalkanols, such as 8-nitrooctan-1-ol. A common and effective strategy involves the functionalization of the terminal carbon of a precursor diol or haloalcohol with a suitable leaving group, followed by nucleophilic substitution with a nitrite source.

A typical pathway begins with 1,8-octanediol. This diol can be selectively converted into a mono-functionalized derivative, such as 8-bromo-1-octanol or 8-iodo-1-octanol, through controlled monohalogenation reactions. For instance, treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under carefully managed conditions can favor the monobromination of the diol, yielding 8-bromo-1-octanol. Alternatively, the hydroxyl group can be converted into a tosylate ester (8-tosyloxy-1-octanol) using tosyl chloride.

Following the preparation of these terminal functionalized precursors, the next step involves a nucleophilic substitution reaction where the leaving group (halide or tosylate) is displaced by a nitrite anion. This is commonly achieved by reacting the precursor with sodium nitrite (NaNO2) or potassium nitrite (KNO2) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF, or in a protic solvent like ethanol. The reaction proceeds via an SN2 mechanism, introducing the nitro group at the terminal position to form 8-nitrooctan-1-ol. As mentioned previously, silver nitrite (AgNO2) can also be employed in this step, sometimes offering advantages in terms of reaction rate and yield.

Chemical Reactivity and Transformation Pathways of 1 Octanol, 8 Nitro

Reactions of the Nitro Group

The nitro group (-NO2) is a versatile functional group that can undergo a variety of transformations. Its strong electron-withdrawing nature significantly influences the reactivity of the molecule it is attached to. For 1-Octanol (B28484), 8-nitro-, the nitro group is located at the terminal position of the octanol (B41247) chain.

Reductive Transformations to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group is a cornerstone of organic synthesis, providing access to primary amines and other valuable nitrogen-containing functionalities. Aliphatic nitro compounds, such as 1-Octanol, 8-nitro-, can be effectively transformed into their corresponding primary amines through various reductive methods. These processes often involve stepwise reduction, proceeding through intermediate species like nitroso compounds and hydroxylamines.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. This process typically involves the use of molecular hydrogen (H2) in the presence of a heterogeneous metal catalyst. Common catalysts for the reduction of aliphatic nitro compounds include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel nowgonggirlscollege.co.inorganic-chemistry.orgwikipedia.orgaakash.ac.incommonorganicchemistry.comblogspot.comchemeurope.comursinus.edulkouniv.ac.inacs.orgrasayanjournal.co.inacs.org.

The mechanism of catalytic hydrogenation generally proceeds through a series of steps involving the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, typically forming nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before ultimately yielding the primary amine (R-NH2) lkouniv.ac.inacs.orgacs.orgmdpi.comrsc.orgnih.govlibretexts.orggoogle.comunimi.itorientjchem.orgresearchgate.netthieme-connect.de. While the nitroso intermediate is often transient due to its rapid further reduction, the hydroxylamine intermediate can sometimes be observed or participate in side reactions, such as condensation to form azo compounds mdpi.comgoogle.comthieme-connect.de. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction, with catalysts like Pd/C and PtO2 being highly effective for this transformation organic-chemistry.orgwikipedia.orgacs.orgresearchgate.net.

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Product | Notes | Citation(s) |

| Pd/C | H2 | Primary Amine | Widely used; can affect other reducible functional groups. | organic-chemistry.orgcommonorganicchemistry.com |

| PtO2 | H2 | Primary Amine | Effective catalyst for nitro reductions. | nowgonggirlscollege.co.inwikipedia.orgacs.orgresearchgate.net |

| Raney Nickel | H2 | Primary Amine | Good yields; suitable when dehalogenation is a concern. | nowgonggirlscollege.co.inwikipedia.orgaakash.ac.incommonorganicchemistry.comursinus.edulkouniv.ac.inrasayanjournal.co.in |

| Pd/C | Triethylsilane | Hydroxylamine | Used for aliphatic nitro compounds in transfer hydrogenation. | organic-chemistry.org |

Beyond catalytic hydrogenation, various metal-mediated reductions offer alternative pathways to convert nitro groups into amines. These methods often employ stoichiometric amounts of metals in acidic or neutral media. Common reducing systems include iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) or acetic acid (AcOH), and zinc (Zn) with ammonium (B1175870) chloride (NH4Cl) or acetic acid nowgonggirlscollege.co.inwikipedia.orgaakash.ac.incommonorganicchemistry.comblogspot.comchemeurope.comlkouniv.ac.inacs.orglibretexts.orggoogle.com. Tin(II) chloride (SnCl2) is also a recognized reagent for this transformation wikipedia.orgcommonorganicchemistry.comacs.org.

These metal-acid systems are often effective for reducing nitro groups while tolerating a range of other functional groups present in the molecule commonorganicchemistry.comgoogle.com. For instance, using zinc dust in a neutral medium, such as with ammonium chloride, can favor the formation of hydroxylamine intermediates rather than complete reduction to the amine nowgonggirlscollege.co.inblogspot.comlibretexts.org. Stronger reducing agents like lithium aluminum hydride (LiAlH4) are also capable of reducing aliphatic nitro compounds to primary amines, although they can lead to azo products with aromatic nitro compounds wikipedia.orgcommonorganicchemistry.comblogspot.comchemeurope.comacs.org.

Spectroscopic Analysis of 1-Octanol, 8-nitro- Remains Undocumented in Publicly Available Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available spectroscopic data for the chemical compound 1-Octanol, 8-nitro-. Despite its confirmed existence, with a registered CAS number and a molecular formula of C8H17NO3, detailed experimental characterization using standard spectroscopic methodologies such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy has not been published or indexed in accessible records. nih.gov

While the synthesis of related compounds, such as other nitro alcohols, has been documented, and the spectroscopic properties of the parent molecule, 1-octanol, are well-established, this information cannot be extrapolated to accurately describe the specific spectroscopic features of 1-Octanol, 8-nitro-. researchgate.netnih.gov The introduction of a nitro group at the C8 position would significantly alter the chemical environment of the entire molecule, leading to unique spectral fingerprints that can only be determined through direct experimental measurement.

Consequently, a detailed analysis and the creation of data tables for the proton (¹H) NMR, carbon-13 (¹³C) NMR, two-dimensional NMR (COSY, HSQC, HMBC), infrared (IR), and Raman spectra for 1-Octanol, 8-nitro- cannot be provided at this time. The scientific community awaits the publication of research that includes the empirical spectroscopic characterization of this compound to enable a thorough and accurate discussion as outlined in the requested article structure.

Spectroscopic Characterization Methodologies for 1 Octanol, 8 Nitro

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 1-Octanol (B28484), 8-nitro-, the molecular weight is reported as 175.23 g/mol . vulcanchem.com

In a typical mass spectrometry experiment using electron ionization (EI), the 1-Octanol, 8-nitro- molecule would be expected to undergo ionization to form a molecular ion (M+•). The subsequent fragmentation of this ion would provide valuable structural information. While specific experimental fragmentation data for 1-Octanol, 8-nitro- is not available, a general fragmentation pattern can be hypothesized based on the functional groups present (a primary alcohol and a terminal nitro group) and the behavior of similar long-chain nitroalkanes and alcohols.

Expected fragmentation pathways could include:

Loss of the nitro group: A prominent fragmentation pathway would likely involve the cleavage of the C-N bond, resulting in the loss of a nitro group (•NO₂) to produce a fragment ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation for primary alcohols.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation pathway for alcohols.

Hydrocarbon fragmentation: The long alkyl chain would likely produce a series of fragment ions separated by 14 Da (corresponding to CH₂ units).

A detailed analysis would require experimental data to confirm the relative abundance of these and other potential fragment ions.

Table 1: Predicted Mass Spectrometry Data for 1-Octanol, 8-nitro-

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | vulcanchem.com |

| Molecular Weight | 175.23 g/mol | vulcanchem.com |

| Predicted Key Fragments | [M-H₂O]+•, [M-NO₂]+, Alkyl chain fragments |

Note: Fragmentation data is predictive and not based on published experimental results.

Advanced Spectroscopic Techniques for Conformational Analysis

Techniques that could be applied for such an analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the spatial proximity of protons within the molecule. These through-space correlations can help to determine the preferred conformations in solution.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the O-H and N-O stretching modes are sensitive to their local environment. In a folded conformation where the hydroxyl and nitro groups are in close proximity, intramolecular hydrogen bonding could lead to shifts in these vibrational bands compared to an extended conformation.

Microwave Spectroscopy: For gas-phase studies, microwave spectroscopy provides highly precise rotational constants that are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. By comparing experimental rotational constants with those calculated for different theoretical conformers, the specific conformations present in the gas phase can be identified.

As of now, there are no specific studies in the available literature that apply these advanced techniques to the conformational analysis of 1-Octanol, 8-nitro-. Research on the conformational preferences of similar long-chain functionalized alkanes suggests that a multitude of low-energy conformers would likely exist in equilibrium. mdpi.com

Table 2: Applicable Advanced Spectroscopic Techniques for Conformational Analysis

| Technique | Information Provided | Applicability to 1-Octanol, 8-nitro- |

| Advanced NMR (e.g., NOESY) | Through-space correlations between nuclei, revealing spatial proximity. | Applicable for determining solution-phase conformation by observing interactions between the alkyl chain protons and functional groups. |

| IR/Raman Spectroscopy | Vibrational modes sensitive to intramolecular interactions like hydrogen bonding. | Could identify intramolecular hydrogen bonding between the -OH and -NO₂ groups, indicating folded conformers. |

| Microwave Spectroscopy | Precise rotational constants for determining gas-phase structure. | Would allow for the unambiguous identification of specific conformers present in the gas phase. |

Theoretical and Computational Studies of 1 Octanol, 8 Nitro

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.netacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of the system.

For 1-Octanol (B28484), 8-nitro-, MD simulations could be used to:

Study the conformational dynamics of the molecule: The long alkyl chain of 1-Octanol, 8-nitro- can adopt many different conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most populated conformations.

Investigate the behavior of the molecule in different solvents: By simulating 1-Octanol, 8-nitro- in solvents such as water and octanol (B41247), it is possible to study its solvation structure and dynamics. This is crucial for understanding its solubility and partitioning behavior. acs.org

Simulate the interaction of the molecule with other molecules or surfaces: MD simulations can be used to study how 1-Octanol, 8-nitro- interacts with other molecules, such as pollutants, or with surfaces, such as soil particles.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving 1-Octanol, 8-nitro-. For instance, the intramolecular cyclization to form a cyclic ether or the oxidation/reduction of the functional groups could be investigated.

For any proposed reaction, locating the transition state (TS) on the potential energy surface is a critical step. A transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. For a hypothetical intramolecular cyclization of 1-Octanol, 8-nitro- (e.g., dehydration to form a cyclic nitronate), computational methods would be used to optimize the geometry of the TS.

Frequency calculations are essential to confirm the nature of the stationary point. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the O-H bond breaking and the new C-O bond forming). The value of this imaginary frequency provides insight into the shape of the potential energy barrier.

Once the reactants, products, and transition states are optimized, a reaction energy profile can be constructed. This profile plots the potential energy of the system against the reaction coordinate, providing key thermodynamic and kinetic information.

For a hypothetical transformation, the energy difference between the reactants and products would yield the reaction enthalpy (ΔH). The energy difference between the reactants and the transition state would give the activation energy (Ea), which is the primary determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

Table 2: Hypothetical Energy Profile for an Intramolecular Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | 1-Octanol, 8-nitro- | 0.00 |

| Transition State | Cyclization TS | +25.8 |

| Product | Cyclic Ether Product | -5.2 |

Note: This data is hypothetical and serves to illustrate a typical reaction energy profile.

Computational modeling can also be used to explore how a catalyst might influence a reaction involving 1-Octanol, 8-nitro-. For example, the acid-catalyzed dehydration and cyclization could be modeled by including an acid molecule (e.g., H3O+) in the calculations.

The model would investigate how the catalyst interacts with the substrate to lower the activation energy of the reaction. This could involve protonation of the hydroxyl group, making it a better leaving group. The computational study would aim to:

Identify the catalyst-substrate complex.

Locate the transition state for the catalyzed reaction.

Calculate the activation energy of the catalyzed pathway and compare it to the uncatalyzed pathway.

By comparing the energy profiles, the efficacy of the catalyst can be quantified. The model would show a significant reduction in the activation energy, explaining the catalytic effect observed experimentally.

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Methodologies

The future synthesis of 1-Octanol (B28484), 8-nitro- and its derivatives will likely prioritize sustainability, moving away from conventional methods that may involve harsh conditions or hazardous reagents. Research is anticipated to focus on "green chemistry" principles to improve efficiency and minimize environmental impact. frontiersin.org

Key areas for development include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of nitroalcohols. Biocatalysis offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating. frontiersin.org

Solvent-Free and Aqueous Synthesis: Developing synthetic routes that operate without volatile organic solvents or in water aligns with green chemistry goals. For instance, exploring the Henry (nitroaldol) reaction in aqueous media or under solvent-free mechanochemical conditions presents a significant research opportunity. vulcanchem.commdpi.com

Nanocatalysis: The use of nanocatalysts could offer improved activity and selectivity in the synthesis of 1-Octanol, 8-nitro-. frontiersin.org These catalysts can be more easily recovered and recycled, reducing costs and environmental burden.

Table 1: Comparison of Conventional and Green Synthetic Approaches

| Parameter | Conventional Methods (e.g., Classical Henry Reaction) | Emerging Green Methodologies |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic solvents | Water, ionic liquids, or solvent-free conditions |

| Catalysts | Homogeneous base catalysts | Enzymes, recyclable nanocatalysts, phase-transfer catalysts |

| Reaction Time | Hours to days | Minutes to hours frontiersin.org |

| Waste Generation | Higher, with potentially hazardous byproducts | Lower, with more benign byproducts |

Advanced Catalytic Applications of 1-Octanol, 8-nitro-

The true potential of 1-Octanol, 8-nitro- may lie in its use as a precursor for advanced catalytic applications and the synthesis of high-value chemicals. The distinct reactivity of its two functional groups allows for selective transformations.

Future research will likely explore:

Selective Hydrogenation: While complete reduction of the nitro group to an amine is known, research into catalytic systems for partial reduction to the corresponding hydroxylamine (B1172632) or nitroso compounds would provide access to novel derivatives. acs.org Developing chemoselective catalysts that reduce the nitro group while preserving the alcohol is a key goal. acs.org

Selective Oxidation: Advanced catalytic systems could enable the selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid without affecting the nitro group. uconn.edu This would yield bifunctional molecules like 8-nitrooctanal and 8-nitrooctanoic acid, which are valuable building blocks. vulcanchem.com

Bifunctional Catalysis: 1-Octanol, 8-nitro- itself, or its amino derivative (8-aminooctan-1-ol), can act as a ligand in coordination chemistry. vulcanchem.com The long alkyl chain combined with the coordinating nitro or amino/hydroxyl groups could be used to design novel ligands for homogeneous catalysis, potentially influencing catalyst solubility in specific phases or creating unique steric and electronic environments around a metal center.

Table 2: Potential Products from Catalytic Transformations

| Catalytic Process | Starting Material | Key Product | Potential Application of Product |

|---|---|---|---|

| Chemoselective Hydrogenation | 1-Octanol, 8-nitro- | 8-Aminooctan-1-ol | Monomer for polyamides/polyurethanes, specialty surfactants vulcanchem.com |

| Selective Oxidation | 1-Octanol, 8-nitro- | 8-Nitrooctanoic acid | Precursor for functional polymers, plasticizers vulcanchem.com |

| Esterification | 1-Octanol, 8-nitro- | 8-Nitrooctyl esters | Functional fluids, fragrance intermediates vulcanchem.com |

| Tandem Oxidation/Reduction | 1-Octanol, 8-nitro- | 8-Aminooctanoic acid | Nylon-8 precursor, biocompatible polymers |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. researchgate.netbeilstein-journals.org The synthesis and subsequent modification of 1-Octanol, 8-nitro- are well-suited for this technology.

Future research avenues include:

Multi-Step Telescoped Synthesis: Designing an integrated flow reactor system that performs multiple reaction steps sequentially without isolating intermediates. For example, a system could first synthesize 1-Octanol, 8-nitro- and then, in a subsequent reactor loop, immediately hydrogenate it to 8-aminooctan-1-ol. researchgate.net

Automated Reaction Optimization: Combining flow reactors with automated sampling and online analysis (e.g., HPLC, GC-MS) allows for high-throughput screening of reaction conditions (temperature, pressure, catalyst loading, residence time). acs.org This can rapidly identify optimal parameters for yield and selectivity.

Handling of Hazardous Intermediates: Flow chemistry is particularly advantageous for reactions involving potentially unstable or hazardous reagents and intermediates. The small reactor volumes minimize risk, making it a safer way to explore the chemistry of nitro compounds.

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Traditional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents/solvents | Inherently safer with small internal volumes researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions | Superior due to high surface-area-to-volume ratio beilstein-journals.org |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the reactor for a longer time ("scaling out") auckland.ac.nz |

| Process Control | Limited control over concentration gradients | Precise control over residence time, temperature, and stoichiometry uj.edu.pl |

| Integration | Difficult to couple multiple reaction steps | Easily integrated for multi-step, telescoped synthesis researchgate.net |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structure of 1-Octanol, 8-nitro- and its derivatives makes them attractive candidates for interdisciplinary research, bridging chemistry with materials science and biology.

Materials Science: The derivatives of 1-Octanol, 8-nitro- can serve as monomers for novel functional polymers.

Polyamides and Polyurethanes: 8-aminooctan-1-ol is a perfect A-B type monomer for creating specialty polyamides or polyurethanes with an eight-carbon spacer, potentially offering unique thermal and mechanical properties.

Self-Assembling Systems: The amphiphilic character of derivatives like 8-aminooctan-1-ol or 8-nitrooctanoic acid could be exploited to form micelles, vesicles, or self-assembled monolayers (SAMs) on surfaces, with applications in surface modification and nanotechnology.

Chemical Biology: The bifunctional nature of this compound and its derivatives opens doors for applications in chemical biology.

Molecular Probes: The long alkyl chain can facilitate interactions with lipid bilayers, while the terminal functional group (nitro, amine, or carboxyl) can be used for conjugation to fluorescent dyes, biotin, or other reporter molecules. This could enable the design of probes to study cellular membranes or protein-lipid interactions.

Drug Discovery: The compound can serve as a flexible scaffold or linker in the synthesis of new biologically active molecules. govinfo.gov The nitro group, for instance, is a known pharmacophore in some antimicrobial agents. vulcanchem.com

Table 4: Potential Interdisciplinary Research Applications

| Field | Derivative | Emerging Application |

|---|---|---|

| Materials Science | 8-Aminooctan-1-ol | Monomer for high-performance, flexible polyamides. |

| Materials Science | 8-Nitrooctanoic Acid | Component of functional polyesters or surface coatings. |

| Nanotechnology | 8-Aminooctan-1-ol | Formation of self-assembled monolayers on gold or silica (B1680970) surfaces. |

| Chemical Biology | Functionalized Derivatives | Lipid membrane probes with a conjugatable head group. |

| Medicinal Chemistry | 1-Octanol, 8-nitro- | Scaffold for synthesizing novel antimicrobial or anticancer agents. vulcanchem.commdpi.com |

Sophisticated Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving time and resources. nih.gov Applying these methods to 1-Octanol, 8-nitro- can accelerate its development.

Future research will benefit from:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to predict spectroscopic properties (NMR, IR), reaction mechanisms, and transition states for its synthesis and transformations. researchgate.net This can help in understanding reactivity and designing better catalysts.

Molecular Dynamics (MD) Simulations: Simulating the behavior of 1-Octanol, 8-nitro- and its derivatives in different environments. acs.org For example, MD simulations can model how these molecules partition between octanol (B41247) and water (predicting log P), interact with a catalyst surface, or insert into a lipid bilayer. researchgate.netchemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Developing models that correlate the chemical structure of derivatives with their physical properties (e.g., boiling point, solubility) or biological activity. nih.govjst.go.jp This can be used to screen virtual libraries of compounds before committing to their synthesis.

Table 5: Computationally Predictable Properties and Their Relevance

| Computational Method | Property to Predict | Scientific Relevance |

|---|---|---|

| DFT / Quantum Mechanics | Reaction Energetics & Pathways | Guiding catalyst design and optimizing synthetic routes. researchgate.net |

| Molecular Dynamics (MD) | Solvation Free Energy / log P | Predicting environmental fate and pharmacokinetic properties (ADME). acs.orgchemrxiv.org |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding interactions with biological targets or in self-assembly. |

| QSAR / Machine Learning | Toxicity & Bioactivity | Prioritizing compounds for synthesis in drug discovery programs. nih.govacs.org |

| Molecular Docking | Binding Affinity to Proteins | Identifying potential biological targets for therapeutic applications. nih.gov |

Q & A

Q. What are the recommended synthesis methods for 8-nitro-1-octanol, and how can purity be validated?

- Methodological Answer : Synthesis of 8-nitro-1-octanol can involve nitration of 1-octanol using nitric acid or mixed acid systems under controlled temperatures (0–5°C) to minimize oxidation side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Validate purity using H/C NMR to confirm the nitro group’s position at the 8th carbon (C–NO resonance ~340–360 ppm in H NMR) and GC-MS for molecular ion detection (expected m/z: 175 [M+H]) .

Q. How does the nitro group influence the reactivity of 8-nitro-1-ooctanol in substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution (e.g., with amines or thiols). Kinetic studies (UV-Vis monitoring at 400 nm) can track reaction rates. Computational modeling (DFT) predicts transition states and regioselectivity .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of 8-nitro-1-octanol?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Assays : Monitor bactericidal effects over 24 hours at 37°C. Include 1-octanol as a control to isolate nitro group contributions.

Q. How can environmental degradation pathways of 8-nitro-1-octanol be studied?

- Methodological Answer :

- Biodegradation : Modified OECD 301D test with activated sludge. Monitor nitro group reduction to amine via LC-MS/MS .

- Photodegradation : Expose to UV light (254 nm) and analyze intermediates (e.g., nitroso derivatives) using GC-MS .

Q. What computational strategies predict 8-nitro-1-octanol’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., T-type calcium channels). Parameterize the nitro group’s partial charges via Gaussian09 .

- MD Simulations : GROMACS for lipid bilayer penetration studies, focusing on nitro group polarity effects .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.